N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide
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Overview
Description
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide is a chemical compound with a unique structure that includes a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-methylbenzenamine with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out in a solvent such as carbon disulfide. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-3-methylphenyl)acetamide
- 4-acetamido-2-methylacetophenone
- N-(4-methylphenyl)acetamide
Uniqueness
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[3-acetyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-6-11(7-5-8)12-16(10(3)18)15-13(19-12)14-9(2)17/h4-7,12H,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATACZAJDNAJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(N=C(S2)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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